Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Overview
Description
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fmoc Protection:
Formation of the Pyridine Ring: This step involves the construction of the pyridine ring through cyclization reactions.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid moiety through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active amine. The pyridine ring may participate in coordination with metal ions or other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenyl)butanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-2-yl)butanoic acid: Similar structure but with the pyridine ring in a different position.
Uniqueness
Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMDHZYUTBFELW-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148777 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-60-0 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270063-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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